molecular formula C22H21N3O2S B2752357 (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477186-15-5

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2752357
CAS RN: 477186-15-5
M. Wt: 391.49
InChI Key: INXWXBMUNFZWRP-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Device Applications

Designed and synthesized thiophene dyes, closely related to the specified compound, have demonstrated significant potential in optoelectronic devices. These dyes, including variations with -CHO substituted derivatives, were studied for their nonlinear absorption and optical limiting behavior under laser excitation. The studies revealed their utility in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications. The nonlinear optical properties were attributed to a two-photon absorption process, with density functional theory (DFT) calculations highlighting the delocalization of HOMO and LUMO levels across the molecule (Anandan et al., 2018).

Corrosion Inhibition

Thiazoles have found applications in corrosion inhibition, where synthesized thiazoles were evaluated for their efficiency in protecting copper surfaces in acidic environments. The study concluded that thiazoles, including the specified compound or its derivatives, could serve as effective corrosion inhibitors, with efficiencies reaching approximately 90%. This suggests their potential use in industrial applications to prevent metal corrosion (Farahati et al., 2019).

Antimicrobial Activities

Cycloaddition reactions of thiazolidinone-4-thiones and their derivatives, which are structurally related to the specified compound, have been explored for their antimicrobial activities. These studies suggest that such compounds can be synthesized to yield products with notable antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Ead et al., 1990).

properties

IUPAC Name

(E)-3-(2,5-dimethoxyanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-15-5-7-16(8-6-15)20-14-28-22(25-20)17(12-23)13-24-19-11-18(26-2)9-10-21(19)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXWXBMUNFZWRP-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.